4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid chemical properties
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and characterization. We explore the molecule's chemical reactivity and derivatization potential, grounded in the functionalities of its constituent salicylic acid and dimethylpyrrole moieties. Furthermore, this guide synthesizes the current understanding of its biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, and discusses its application as a molecular tool in proteomics. The content is structured to serve as a foundational resource for researchers, chemists, and pharmacologists engaged in the exploration of novel therapeutic agents, providing both theoretical insights and practical, field-proven protocols.
Introduction
Overview of Hydroxybenzoic Acid Scaffolds in Medicinal Chemistry
Hydroxybenzoic acids are a cornerstone of natural product chemistry and pharmaceutical design. The simple combination of a carboxylic acid and a hydroxyl group on a benzene ring gives rise to a class of compounds with a vast spectrum of biological activities.[1] Salicylic acid (2-hydroxybenzoic acid), for example, is the foundational structure for aspirin, one of history's most important medicines. Other isomers, like p-hydroxybenzoic acid (PHBA), are widely studied for their antioxidant, antimicrobial, and anti-inflammatory properties.[2] These scaffolds serve as privileged structures because their functional groups can engage in critical hydrogen bonding and electrostatic interactions with biological targets, while the aromatic ring provides a rigid core for further functionalization.
Introduction to the 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid Moiety
The subject of this guide, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, represents a sophisticated iteration of the classic salicylic acid scaffold. It is a heterocyclic compound featuring a benzoic acid backbone substituted with a hydroxyl group at the 2-position and a 2,5-dimethyl-1H-pyrrol-1-yl group at the 4-position.[3] This unique architecture combines the proven pharmacophore of salicylic acid with the electron-rich, lipophilic character of a substituted pyrrole ring.[3][4] This strategic combination is hypothesized to enhance cell membrane permeability and introduce new binding interactions, potentially modulating the parent scaffold's biological activity and target profile. Preliminary studies have indicated its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, making it a compelling candidate for further investigation in drug discovery programs.[4]
Scope and Objectives of this Guide
This document is designed to be an authoritative technical resource for professionals in the scientific community. It aims to:
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Establish the definitive chemical identity and physicochemical properties of the molecule.
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Provide a detailed, replicable protocol for its chemical synthesis and purification.
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Outline a comprehensive analytical workflow for its structural characterization.
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Discuss its chemical reactivity and potential for creating novel derivatives.
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Summarize its known biological activities and potential therapeutic applications, including its mechanistic basis.
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Offer clear guidance on safe handling, storage, and disposal.
Chemical Identity and Physicochemical Properties
Nomenclature and Structural Identifiers
Correctly identifying a compound is critical for reproducibility in research. The structural identifiers for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid are consolidated below. It is important to note that multiple CAS numbers appear in the literature; 5987-00-8 is frequently associated with commercial suppliers and biological studies.[3][4]
| Identifier | Value | Source |
| IUPAC Name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | [5] |
| Molecular Formula | C₁₃H₁₃NO₃ | [4] |
| Molecular Weight | 231.25 g/mol | [4] |
| Primary CAS Number | 5987-00-8 | [3] |
| Alternate CAS Number | 313701-93-8 | [5] |
| InChIKey | WAYCNXGAKFXIKA-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C | [5] |
Core Physicochemical Data
While specific experimental data for the title compound are not widely published, the properties can be predicted based on its structure and data from its parent scaffolds, salicylic acid and 4-hydroxybenzoic acid. The addition of the non-polar 2,5-dimethylpyrrole group is expected to increase lipophilicity (LogP) and decrease aqueous solubility compared to its parent molecules.
| Property | Predicted/Reference Value | Rationale/Comments |
| Melting Point (°C) | Data not available. | Expected to be lower than salicylic acid (158-161 °C) due to disruption of crystal lattice packing by the bulky pyrrole substituent.[6] |
| Aqueous Solubility | Predicted to be low. | The parent compound 4-hydroxybenzoic acid is sparingly soluble in water.[7][8] The large, hydrophobic dimethylpyrrole moiety will further decrease water solubility. |
| Solubility in Organics | Soluble in DMSO, DMF, Methanol, Ethanol. | Common for polar aprotic and protic organic solvents, similar to related phenolic acids.[7] |
| pKa₁ (Carboxylic Acid) | ~3.0 - 4.0 | The pKa of salicylic acid's carboxyl group is ~2.97. The electron-donating nature of the pyrrole ring may slightly increase the pKa. |
| pKa₂ (Phenolic Hydroxyl) | ~13.0 | The pKa of salicylic acid's phenolic hydroxyl is ~13.4. The substituent at the para position is unlikely to alter this significantly. |
| Computed LogP | 3.2 | PubChem Computed Value. Indicates good lipophilicity, favorable for membrane permeability.[5] |
Comparative Analysis with Isomers
The precise arrangement of functional groups is critical to biological activity. Several structural isomers of the title compound exist, each with a unique chemical profile. Understanding these differences highlights the importance of regiochemistry in synthesis and function. For instance, moving the hydroxyl group from the 2-position to the 3-position would significantly alter the intramolecular hydrogen bonding potential, affecting both the acidity of the carboxyl group and the molecule's interaction with biological targets.
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5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (CAS: 313701-92-7): Pyrrole group is meta to the carboxyl group.[9]
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4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid (CAS: 313701-77-8): Isomer with altered hydroxyl and pyrrole positions relative to the carboxyl group.[10]
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3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS: 340315-24-4): Based on the 4-hydroxybenzoic acid scaffold instead of salicylic acid.[11]
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most logical and widely employed strategy for constructing the target molecule is the Paal-Knorr Pyrrole Synthesis .[4][12] This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under weakly acidic conditions, to form the pyrrole ring.[13]
Causality of Choice: The Paal-Knorr synthesis is chosen for its reliability, high yields, and the commercial availability of the required precursors. The reaction directly forms the stable pyrrole ring in a single, efficient step.
The retrosynthesis disconnects the pyrrole ring, identifying 4-amino-2-hydroxybenzoic acid and 2,5-hexanedione as the starting materials.
Recommended Synthetic Protocol
This protocol is based on the established Paal-Knorr methodology and adapted from similar published procedures.[12][14]
Materials:
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4-amino-2-hydroxybenzoic acid (1.0 eq)
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2,5-hexanedione (1.1 eq)
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Glacial Acetic Acid (solvent)
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Ethyl Acetate (for extraction)
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Saturated Sodium Bicarbonate solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid (1.0 eq) in glacial acetic acid (~5-10 mL per gram of amine).
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Addition of Dione: To the stirring solution, add 2,5-hexanedione (1.1 eq) dropwise at room temperature.
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Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture.
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Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water. A precipitate may form.
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Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
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Workup - Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine. Expertise Note: The bicarbonate wash must be done carefully due to CO₂ evolution.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified.
Purification and Characterization Workflow
Purification is essential to remove unreacted starting materials and byproducts.
Protocol - Recrystallization:
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Dissolve the crude product in a minimum amount of hot ethanol.
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Slowly add hot water until the solution becomes slightly turbid.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure and analyses of similar compounds.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchanges with D₂O.
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δ ~10.0-11.0 ppm (s, 1H): Phenolic hydroxyl proton (-OH). Broad singlet.
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δ ~7.8 ppm (d, 1H): Aromatic proton ortho to the carboxyl group.
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δ ~7.2 ppm (dd, 1H): Aromatic proton meta to the carboxyl group.
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δ ~7.1 ppm (d, 1H): Aromatic proton ortho to the pyrrole group.
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δ ~5.9 ppm (s, 2H): Pyrrole C-H protons.
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δ ~2.0 ppm (s, 6H): Two equivalent methyl group protons on the pyrrole ring.
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~170 ppm: Carboxylic acid carbon (C=O).
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δ ~160 ppm: Aromatic carbon attached to the hydroxyl group.
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δ ~140-110 ppm: Aromatic and pyrrole carbons.
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δ ~129 ppm: Pyrrole carbons attached to methyl groups.
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δ ~108 ppm: Pyrrole C-H carbons.
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δ ~12 ppm: Methyl group carbons.
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Infrared (IR) Spectroscopy
Key vibrational frequencies provide evidence of the principal functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid O-H |
| ~3200 (broad) | O-H Stretch | Phenolic O-H |
| ~1680 | C=O Stretch | Carboxylic Acid C=O |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Phenol/Carboxylic Acid |
Mass Spectrometry (MS)
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Method: Electrospray Ionization (ESI-MS).
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Expected [M-H]⁻: m/z 230.08 (Negative Ion Mode).
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Expected [M+H]⁺: m/z 232.09 (Positive Ion Mode).
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Key Fragmentation: Loss of H₂O (from -OH and -COOH) and loss of CO₂ (from -COOH).
Biological Activity and Potential Applications
The therapeutic potential of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid stems from the synergistic effects of its two core motifs.
Anti-inflammatory and Antioxidant Properties
The 2-hydroxybenzoic acid moiety is a known inhibitor of cyclooxygenase (COX) enzymes and can modulate inflammatory signaling pathways.[15] Research on related hydroxybenzoic acids shows they can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines such as TNF-α and IL-6.[16][17]
Mechanism of Action: The likely mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[17] The phenolic hydroxyl group is crucial for its antioxidant activity, acting as a free radical scavenger to mitigate oxidative stress, a key contributor to chronic inflammation.[3][16]
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